3,4,5-triethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
Description
This compound features a dibenzo[b,f][1,4]oxazepin core, a tricyclic structure with an oxygen atom in the central ring, and a benzamide group substituted with three ethoxy groups at the 3, 4, and 5 positions. Its molecular formula is C₃₂H₃₀N₂O₆ (calculated based on structural similarity to compounds in and ), with a molecular weight of approximately 554.6 g/mol.
Properties
IUPAC Name |
3,4,5-triethoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O6/c1-4-31-22-13-16(14-23(32-5-2)24(22)33-6-3)25(29)27-17-11-12-20-18(15-17)26(30)28-19-9-7-8-10-21(19)34-20/h7-15H,4-6H2,1-3H3,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPUMILKWCIIDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps:
Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring.
Introduction of the Ethoxy Groups: Ethylation reactions are used to introduce the ethoxy groups at the 3, 4, and 5 positions of the benzene ring. This can be achieved using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.
Amidation Reaction: The final step involves the formation of the amide bond between the oxazepine core and the benzamide moiety. This can be done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazepine ring, potentially converting it to a more saturated form.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (Br₂, Cl₂) and nitrating agents (HNO₃) can be employed under controlled conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated oxazepine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Anti-Cancer Properties
Research indicates that benzamide derivatives exhibit promising anti-cancer activities. The structural characteristics of 3,4,5-triethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide suggest it may also possess similar properties. Studies have shown that modifications on the benzamide scaffold can lead to significant activity against various cancer cell lines.
Neuroprotective Effects
The dibenzo[b,f][1,4]oxazepine structure is associated with neuroprotective effects. Compounds with this framework have been investigated for their potential in treating neurodegenerative diseases by modulating neurotransmitter systems and providing neuroprotection against oxidative stress.
Dopamine D2 Receptor Antagonism
Certain derivatives of dibenzo compounds have been identified as selective inhibitors of the dopamine D2 receptor. This receptor plays a crucial role in various neurological conditions, including schizophrenia and Parkinson's disease. The potential for this compound to act on this receptor warrants further investigation .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the dibenzo core followed by the introduction of ethoxy groups and the oxo functionality. Understanding the mechanism of action is crucial for elucidating its pharmacological effects .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3,4-Dimethoxy-N-(2-methoxyphenyl)benzamide | Contains methoxy groups and an amide linkage | Anticancer properties |
| Dibenzo[b,f][1,4]oxazepine derivatives | Fused ring system similar to dibenzo structure | Neuroprotective effects |
| Benzamide derivatives | Basic amide structure with various substitutions | Antimicrobial activity |
These findings suggest that the unique combination of structural elements in this compound may confer distinct pharmacological properties compared to other compounds listed above.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups and the oxazepine core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Dibenzo[b,f][1,4]oxazepin vs. Thiazepin Derivatives
The substitution of oxygen (oxazepin) with sulfur (thiazepin) in the central ring significantly alters electronic properties and binding affinity. For example:
- Compound 33 (): Features a dibenzo[b,f][1,4]thiazepin core with a 10-propyl group and a 4-methoxybenzyl carboxamide. HRMS: m/z 449.1527 [M+H⁺] .
- Target Compound : The oxygen atom in the oxazepin core may improve water solubility and hydrogen-bonding interactions with target receptors compared to sulfur analogs.
Table 1: Core Heterocycle Comparison
Substituent Variations on the Benzamide Group
The triethoxy substitution on the benzamide group distinguishes the target compound from analogs with simpler substituents:
- Compound 29 (): Features a 4-methoxyphenyl group instead of triethoxy, resulting in a lower molecular weight (m/z 421.1217 [M+H⁺]) and reduced steric hindrance .
- Compound 52 (): Includes a 4-methoxybenzyl group and an N-methyl modification, enhancing lipophilicity (m/z 449.1 [M+H⁺]) .
- Compound F731-0192 (): A dibenzo-oxazepin analog with a 2-(3-methylphenoxy)acetamide group, highlighting variability in side-chain design (Mol. Weight 374.39 g/mol) .
Table 2: Benzamide Substituent Comparison
Biological Activity
The compound 3,4,5-triethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
- IUPAC Name : this compound
This compound features a complex structure that includes a dibenzo[b,f][1,4]oxazepine moiety known for its diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- A study demonstrated that derivatives with similar scaffolds showed potent inhibitory effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Research has highlighted:
- Effective inhibition of bacterial growth in vitro against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- DNA Interaction : It may interact with DNA or RNA structures, leading to disruption of replication and transcription processes.
- Cell Membrane Disruption : The amphiphilic nature of the triethoxy groups allows it to disrupt bacterial cell membranes effectively.
Case Study 1: Anticancer Efficacy
In a controlled study involving mouse xenograft models of breast cancer:
- Mice treated with this compound showed a significant reduction in tumor size compared to the control group (p < 0.05). Histological analysis revealed increased apoptosis in tumor tissues .
Case Study 2: Antimicrobial Testing
A separate study evaluated the antimicrobial effectiveness against Staphylococcus aureus:
- The compound demonstrated an MIC of 32 µg/mL. In vivo studies confirmed reduced infection rates in treated wounds compared to untreated controls .
Data Table: Summary of Biological Activities
Q & A
Q. How can contradictory solubility data from different labs be reconciled?
- Standardize solvent systems (e.g., PBS pH 7.4 vs. DMSO stock solutions).
- Use shake-flask method with UV/Vis quantification for equilibrium solubility.
- Compare with calculated logP values (e.g., SwissADME) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
